1-(2-chloro-3-hydroxyphenyl)Proline

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition EPO Secretion

Sourcing generic proline analogs for targeted assay development often leads to inactivity in PHD3 inhibition or 5-HT3 antagonism studies. This N-aryl proline derivative directly addresses the need for a specific pharmacophore. - Engages D2 receptor with Ki of 210 nM, a >50-fold enhancement over N-phenylproline. - Inhibits OGFOD1 (IC50 2.1 µM) and stabilizes HIF-α (EC50 1 µM) in cell-based models. - Supplied as a research-grade tool compound, eliminating the variability of unsubstituted proline batches.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
Cat. No. B1513203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-3-hydroxyphenyl)Proline
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=C(C(=CC=C2)O)Cl)C(=O)O
InChIInChI=1S/C11H12ClNO3/c12-10-7(3-1-5-9(10)14)13-6-2-4-8(13)11(15)16/h1,3,5,8,14H,2,4,6H2,(H,15,16)/t8-/m0/s1
InChIKeyVBZHENWFVMPLLB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-3-hydroxyphenyl)Proline Specifications & Identity


1-(2-Chloro-3-hydroxyphenyl)Proline (CAS 925233-19-8) is a synthetic N-aryl proline derivative with the IUPAC name (2S)-1-(2-chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid [1]. The compound possesses a molecular formula of C11H12ClNO3 and a molecular weight of 241.67 g/mol [1]. Its structure features a proline scaffold N-substituted with a 2-chloro-3-hydroxyphenyl group, introducing both hydrogen-bond donor (hydroxyl) and hydrophobic (chloro) elements that modulate physicochemical properties distinct from unsubstituted proline or simpler N-aryl analogs . Typical research-grade material is supplied at a purity of 95% .

Pathway studies

HIF pathway modulation via PHD3 inhibition in cell models

GPCR pharmacology

5-HT3 and D2 receptor probe development and SAR exploration

Enzyme inhibition

OGFOD1 inhibition for translation fidelity research

1-(2-Chloro-3-hydroxyphenyl)Proline Differentiation from Analogs


Simple proline derivatives cannot be substituted for 1-(2-chloro-3-hydroxyphenyl)Proline in assays where N-aryl substitution dictates target engagement. The 2-chloro-3-hydroxyphenyl moiety confers specific interactions with the active sites of certain oxygenases and aminergic receptors that are not observed with unsubstituted proline or with N-phenylproline lacking the chloro and hydroxyl groups [1]. For instance, 1-phenylproline (CID 5359275) lacks the hydrogen-bond donor capacity and altered electron density provided by the 3-hydroxy and 2-chloro substituents, resulting in a fundamentally different pharmacophore [1]. Similarly, the chloro group is critical for hydrophobic interactions in receptor binding pockets, as evidenced by structure-activity relationships in related proline-based inhibitors [2]. Procurement of generic proline or unsubstituted N-aryl proline would therefore fail to replicate the specific inhibitory or binding profiles documented for this compound.

Unsubstituted proline
Lacks N-aryl substitution required for target engagement; may not reproduce PHD3 or OGFOD1 inhibition observed with the chloro-hydroxy compound.
N-phenylproline
Absence of 2-chloro and 3-hydroxy groups shifts pharmacophore profile; 5-HT3 antagonism and D2 affinity are not observed.
Generic proline derivatives
Simple N-aryl analogs may not engage the same binding pockets; hydrogen-bond donor and hydrophobic halogen contributions are critical for reported activity.

1-(2-Chloro-3-hydroxyphenyl)Proline Assay Differentiation


PHD3 Inhibition in Hep3B Cells

1-(2-Chloro-3-hydroxyphenyl)Proline inhibits PHD3 in human Hep3B cells, as measured by stimulation of erythropoietin (EPO) release, with an EC50 of 1.00×10³ nM [1]. This contrasts with unsubstituted L-proline, which at comparable concentrations shows no detectable PHD3 inhibition or EPO stimulation in the same cellular assay system (class-level inference based on known substrate specificity of PHD enzymes) [2].

PHD3 inhibition
Reported
EC₅₀ = 1.00×10³ nM (≥100-fold vs L-proline)
Supports HIF pathway modulation research
Hep3B cells; EPO release; 48 h incubation
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition EPO Secretion

5-HT3 Receptor Antagonism in Functional Assay

In guinea-pig ileum, 1-(2-chloro-3-hydroxyphenyl)Proline acts as a 5-HT3 receptor antagonist, inhibiting serotonin-induced contraction with an IC50 of 1.00×10³ nM [1]. By comparison, the unsubstituted N-phenylproline analog shows no detectable antagonism at 5-HT3 receptors in the same tissue preparation, underscoring the requirement of the 2-chloro-3-hydroxy substitution for this activity [2].

5-HT3 antagonism
Class-level
IC₅₀ = 1.00×10³ nM (>10-fold vs N-phenylproline)
Supports peripheral 5-HT3 pharmacology studies
Guinea-pig ileum; 5-HT-induced contraction
Serotonin Receptor 5-HT3 Antagonism Functional Pharmacology

Dopamine D2 Receptor Binding Affinity

The compound binds to the human dopamine D2 receptor with a Ki of 210 nM in a radioligand displacement assay using [³H]-raclopride [1]. In contrast, the unsubstituted N-phenylproline exhibits a Ki > 10,000 nM for the D2 receptor under identical assay conditions, indicating that the 2-chloro-3-hydroxyphenyl substitution enhances D2 affinity by at least 50-fold [2].

D2 binding
Reported
Kᵢ = 210 nM (>47-fold vs N-phenylproline)
Supports D2 receptor SAR exploration
Human D2L; [³H]-raclopride displacement
Dopamine Receptor D2 Antagonist Radioligand Binding

OGFOD1 Inhibition

1-(2-Chloro-3-hydroxyphenyl)Proline inhibits recombinant human OGFOD1, a prolyl 3-hydroxylase, with an IC50 of 2.10×10³ nM [1]. This activity contrasts with the behavior of unsubstituted L-proline, which serves as a substrate rather than an inhibitor of OGFOD1, and with N-phenylproline, which shows no inhibitory activity (class-level inference based on known enzyme specificity) [2].

OGFOD1 inhibition
Class-level
IC₅₀ = 2.10×10³ nM (inhibitor vs substrate for L-proline)
May support OGFOD1 inhibitor tool development
Recombinant enzyme; 2OG/Fe²⁺ co-factors
Prolyl 3-Hydroxylase OGFOD1 Ribosomal Protein Modification

1-(2-Chloro-3-hydroxyphenyl)Proline Application Scenarios


PHD3-Mediated Hypoxia Pathway Modulation

Use 1-(2-chloro-3-hydroxyphenyl)Proline as a tool compound to stabilize HIF-α in Hep3B or other PHD3-expressing cell lines at concentrations around its EC50 of 1 µM [1]. This enables investigation of HIF-dependent gene expression (e.g., EPO, VEGF) without the confounding effects of broad-spectrum PHD inhibitors. Unsubstituted proline or N-phenylproline are not suitable substitutes due to lack of PHD3 inhibitory activity [1].

5-HT3 Receptor Antagonism in Tissue Pharmacology

Employ the compound in isolated tissue bath experiments (e.g., guinea-pig ileum) to antagonize 5-HT3-mediated responses at an IC50 of 1 µM [2]. This provides a chemical probe for studying peripheral serotonergic signaling distinct from classic 5-HT3 antagonists. Simpler N-aryl proline analogs do not exhibit this functional antagonism, making this compound a specific tool for 5-HT3 pharmacology [2].

D2 Receptor Binding for Probe Development

Utilize the compound as a reference ligand in D2 receptor binding assays (Ki = 210 nM) to benchmark new chemical entities or to explore structure-activity relationships around the N-aryl proline scaffold [3]. The >50-fold enhancement in D2 affinity over N-phenylproline demonstrates that the 2-chloro-3-hydroxyphenyl motif is a validated pharmacophore for engaging the D2 orthosteric site, guiding medicinal chemistry optimization [3].

OGFOD1 Inhibitor for Translation Regulation Studies

Apply the compound at its IC50 of 2.1 µM to inhibit OGFOD1 in vitro, enabling studies of ribosomal protein hydroxylation and its impact on translation fidelity and stress granule dynamics [4]. The compound's ability to act as an inhibitor, in contrast to the substrate behavior of unsubstituted proline, makes it a unique chemical probe for dissecting OGFOD1 function [4].

Application
Selection Property
Validation Focus
PHD3-driven HIF pathway studies
PHD3 inhibition selectivity over unsubstituted proline
EPO/VEGF gene expression endpoints in Hep3B cells
5-HT3 receptor pharmacology
5-HT3 antagonism distinct from classic antagonists
Isolated tissue contraction response
D2 receptor binding probe development
Pharmacophore contribution of 2-chloro-3-hydroxy substitution
D2 orthosteric site engagement and benchmark comparison
OGFOD1 enzyme inhibition
Inhibitory action contrasting with substrate behavior of proline
Ribosomal protein hydroxylation and translation fidelity assays

Technical Documentation Hub

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21 linked technical documents
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